molecular formula C19H12Cl2O4 B4702445 4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Cat. No. B4702445
M. Wt: 375.2 g/mol
InChI Key: BRVIRHUGELONLB-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate, also known as CCFA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CCFA is a derivative of 2-furancarboxaldehyde and 4-chloroacetophenone, and its molecular formula is C20H13Cl2O4.

Mechanism of Action

The mechanism of action of 4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects
4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of viral replication. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, there are also some limitations to its use, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate, including the development of more efficient synthesis methods, the investigation of its mechanisms of action in more detail, and the exploration of its potential applications in other fields, such as materials science and organic synthesis. Additionally, further studies are needed to evaluate the safety and efficacy of 4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate as a potential drug candidate for the treatment of cancer and viral infections.

Scientific Research Applications

4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been shown to exhibit antitumor and antiviral activities, and it has been investigated as a potential drug candidate for the treatment of cancer and viral infections.

properties

IUPAC Name

[4-chloro-2-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O4/c1-11(22)24-17-7-6-16(21)9-13(17)8-14-10-18(25-19(14)23)12-2-4-15(20)5-3-12/h2-10H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVIRHUGELONLB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate
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